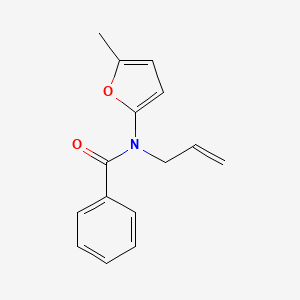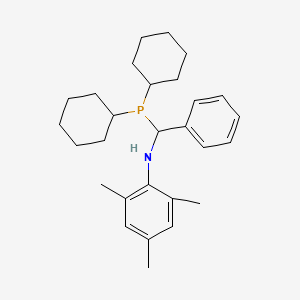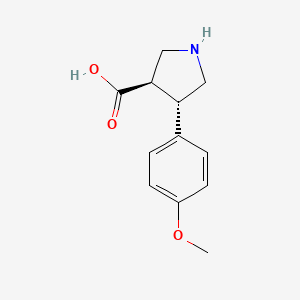
(E)-1-(1,3-Diphenyl-1H-pyrazol-5-yl)-N-(4-nitrophenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline typically involves the condensation of 1,3-diphenyl-1H-pyrazole-5-carbaldehyde with 4-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. The general reaction scheme is as follows:
Formation of 1,3-Diphenyl-1H-pyrazole-5-carbaldehyde: This intermediate is synthesized by the reaction of phenylhydrazine with benzaldehyde, followed by cyclization.
Condensation Reaction: The 1,3-diphenyl-1H-pyrazole-5-carbaldehyde is then reacted with 4-nitroaniline in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Used in studies to understand its mechanism of action and interaction with biological targets.
Industrial Applications: Potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: Similar structure but with different substituents.
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: Different functional groups and potential cytotoxic activity.
Uniqueness
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other pyrazole derivatives. Its nitro group and pyrazole ring system contribute to its potential as a versatile compound in medicinal chemistry.
Properties
CAS No. |
89185-70-6 |
|---|---|
Molecular Formula |
C22H16N4O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(2,5-diphenylpyrazol-3-yl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C22H16N4O2/c27-26(28)20-13-11-18(12-14-20)23-16-21-15-22(17-7-3-1-4-8-17)24-25(21)19-9-5-2-6-10-19/h1-16H |
InChI Key |
AWBOMZGNQDQULN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)
![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)


![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)

![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)
methyl butanoate](/img/structure/B12882046.png)

![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)


